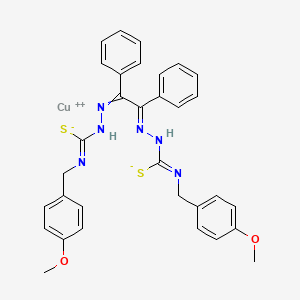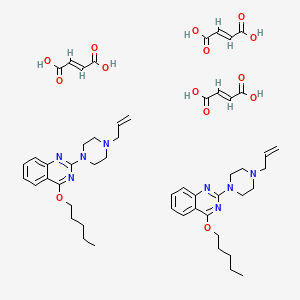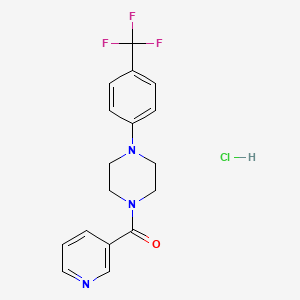
Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a pyridinylcarbonyl group and a trifluoromethylphenyl group, making it unique in its chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride typically involves multiple steps, including the formation of the piperazine ring, introduction of the pyridinylcarbonyl group, and the addition of the trifluoromethylphenyl group. Common reagents used in these reactions include pyridine derivatives, trifluoromethylbenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Piperazine derivatives are known for their pharmacological properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride include other piperazine derivatives with different substituents. Examples include:
- Piperazine, 1-(2-pyridinylcarbonyl)-4-(4-methylphenyl)-
- Piperazine, 1-(4-pyridinylcarbonyl)-4-(4-chlorophenyl)-
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
124444-78-6 |
|---|---|
Formule moléculaire |
C17H17ClF3N3O |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
pyridin-3-yl-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C17H16F3N3O.ClH/c18-17(19,20)14-3-5-15(6-4-14)22-8-10-23(11-9-22)16(24)13-2-1-7-21-12-13;/h1-7,12H,8-11H2;1H |
Clé InChI |
GPPOLZLTZJYUBU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CN=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
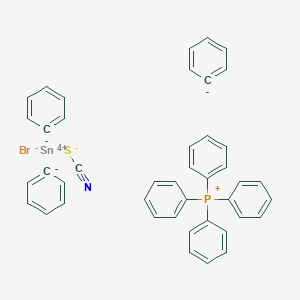


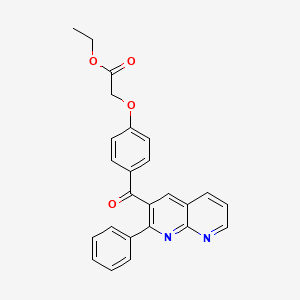
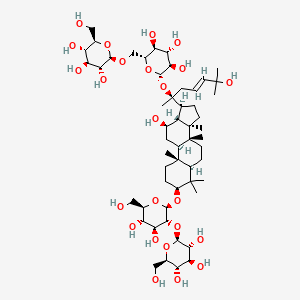
![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)

